molecular formula C16H23N3O3S B2823628 4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 1954586-57-2

4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2823628
CAS No.: 1954586-57-2
M. Wt: 337.44
InChI Key: VRHRWGWUCWDNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a pyridine ring, a piperidine ring, and an azetidinone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonyl group and the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the azetidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access .

Properties

IUPAC Name

3,3-dimethyl-4-[1-(5-methylsulfonylpyridin-2-yl)piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-16(2)14(18-15(16)20)11-6-8-19(9-7-11)13-5-4-12(10-17-13)23(3,21)22/h4-5,10-11,14H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHRWGWUCWDNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C3=NC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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